6-(4-bromophenyl)-N-(2-methylpropyl)pyridazin-3-amine
Description
6-(4-Bromophenyl)-N-(2-methylpropyl)pyridazin-3-amine is a pyridazine derivative characterized by a bromophenyl substituent at the 6-position of the pyridazine ring and a 2-methylpropyl (isobutyl) group attached to the amine at the 3-position. The bromophenyl group enhances hydrophobicity and may influence intermolecular interactions, such as π-π stacking, while the isobutyl substituent contributes to steric bulk and lipophilicity.
Properties
IUPAC Name |
6-(4-bromophenyl)-N-(2-methylpropyl)pyridazin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3/c1-10(2)9-16-14-8-7-13(17-18-14)11-3-5-12(15)6-4-11/h3-8,10H,9H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZJSIQRBRZSAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NN=C(C=C1)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-bromophenyl)-N-(2-methylpropyl)pyridazin-3-amine typically involves the following steps:
Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromophenyl boronic acid reacts with a halogenated pyridazine.
Attachment of the Isobutyl Group: The isobutyl group can be introduced through an alkylation reaction using isobutyl bromide and a suitable base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isobutyl group, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions could target the pyridazine ring or the bromophenyl group, potentially leading to dehalogenation or hydrogenation products.
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while substitution could introduce various functional groups into the aromatic ring.
Scientific Research Applications
6-(4-bromophenyl)-N-(2-methylpropyl)pyridazin-3-amine could have several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology studies.
Medicine: Investigation of its pharmacological properties, such as potential anti-inflammatory or anticancer activities.
Industry: Use in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(4-bromophenyl)-N-(2-methylpropyl)pyridazin-3-amine would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes or Receptors: Inhibiting or activating specific enzymes or receptors involved in biological pathways.
Interference with DNA or RNA: Binding to nucleic acids and affecting gene expression or replication.
Modulation of Cellular Signaling: Affecting signaling pathways that regulate cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Table 1: Key Structural Features of Pyridazine-Based Analogues
Key Observations:
Aryl Group Impact :
- The 4-bromophenyl group in the target compound contrasts with pyrazolyl (in ) or methoxy-imidazolyl-pyridinyl groups (in ). Bromine’s electron-withdrawing nature may reduce electron density on the pyridazine ring compared to electron-rich substituents like methoxy.
- In BPN-15606, the methoxy-imidazolyl-pyridinyl group enhances γ-secretase modulation, suggesting that substituent electronics critically influence biological activity .
In N-(4-methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine, the 4-methylphenyl group participates in hydrogen-bonding networks, as analyzed via graph set theory .
Synthetic Approaches :
- The target compound may be synthesized via methods analogous to those in , such as coupling reactions with cesium carbonate and copper catalysts. However, yields and conditions (e.g., 35°C for 48 hours in ) may vary with substituent reactivity.
Crystallographic and Analytical Insights
- Hydrogen Bonding : Pyridazine derivatives often exhibit hydrogen-bonding motifs. For example, N-(4-methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine forms N–H···N interactions, as validated using SHELX . Similar analysis could apply to the target compound.
- Structure Validation : Tools like PLATON (discussed in ) are critical for validating bond lengths and angles in analogues, ensuring structural accuracy.
Biological Activity
6-(4-bromophenyl)-N-(2-methylpropyl)pyridazin-3-amine is a synthetic compound belonging to the pyridazine class. It has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms of action, efficacy, and potential applications.
Chemical Structure and Synthesis
The compound features a bromophenyl group attached to a pyridazine core with a propyl amine substituent. Its synthesis typically involves multiple steps:
- Formation of the Pyridazine Core : Reaction of hydrazine with suitable dicarbonyl compounds.
- Introduction of the Bromophenyl Group : Achieved via Suzuki coupling reactions.
- Attachment of the Propyl Group : Involves nucleophilic substitution reactions with appropriate halogenated derivatives.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
Anticancer Activity
The compound has been investigated for its anticancer properties, particularly in inhibiting cell proliferation in cancer cell lines. In cell-based assays, it demonstrated cytotoxic effects on several tumor types, including breast and lung cancer cells. The mechanism appears to involve modulation of apoptotic pathways and interference with cell cycle progression.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has shown promise in reducing inflammation. It modulates key inflammatory markers and pathways, which may be beneficial in treating conditions characterized by chronic inflammation .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several potential molecular targets have been identified:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, impacting cellular metabolism and signaling pathways.
- Receptor Interaction : It is hypothesized that the compound interacts with various receptors that regulate cell growth and apoptosis.
- Signaling Pathways : Modulation of pathways related to inflammation and cancer progression has been observed, indicating a multifaceted approach to its biological activity .
Case Studies
Several studies have explored the biological activity of this compound in more detail:
- Antimicrobial Studies : A study demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at low micromolar concentrations.
- Cancer Cell Line Tests : In vitro assays revealed that the compound reduced viability in MCF-7 (breast cancer) and A549 (lung cancer) cells by inducing apoptosis through caspase activation.
- Anti-inflammatory Assays : The compound was tested in models of inflammation where it reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential use in inflammatory diseases .
Comparative Analysis
To understand the unique properties of this compound, comparisons can be made with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 6-(4-chlorophenyl)-N-(2-methylpropyl)pyridazin-3-amine | Similar structure with chlorine | Moderate antimicrobial activity |
| 6-(4-fluorophenyl)-N-(2-methylpropyl)pyridazin-3-amine | Similar structure with fluorine | Enhanced anticancer properties |
| 6-(4-methylphenyl)-N-(2-methylpropyl)pyridazin-3-amine | Similar structure with methyl group | Reduced anti-inflammatory effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
